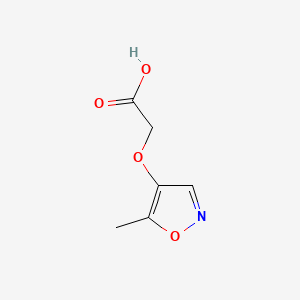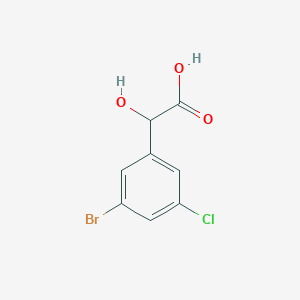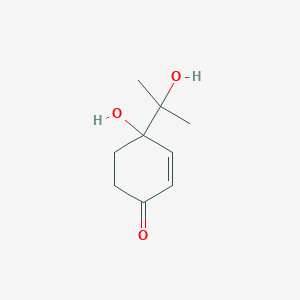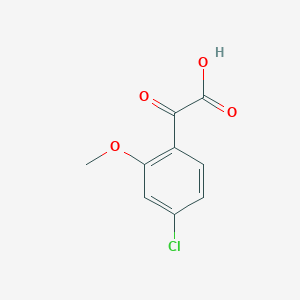
2-(3-Fluoro-4-methoxyphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methoxyphenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is part of the azetidine family, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Fluoro-4-methoxyphenyl)azetidine, can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves substituting a leaving group in a precursor molecule with a nucleophile to form the azetidine ring.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the azetidine ring.
Ring Expansion and Rearrangement: This method involves expanding or rearranging smaller ring systems to form the azetidine ring.
Reduction of β-lactams: This involves reducing β-lactam precursors to form azetidines.
Industrial Production Methods
Industrial production of azetidines often involves scalable and practical synthetic routes. For example, a practical and scalable two-step process has been developed for the synthesis of related compounds, which can be adapted for the production of this compound .
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves replacing one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines .
科学研究应用
2-(3-Fluoro-4-methoxyphenyl)azetidine has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. For example, it can undergo ring-opening reactions, which are facilitated by the ring strain in the azetidine ring . These reactions can lead to the formation of various biologically active compounds .
相似化合物的比较
Similar Compounds
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups can influence its reactivity and interactions with biological targets .
属性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
InChI 键 |
MGWFIZNNPIUWBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CCN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
